Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring, a pyrrolidine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a hydroxylated pyrimidine .
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidin-1-ylmethyl group can interact with protein receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-nitrophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups provides a distinct profile in terms of biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-18(23)16-15(12-22-10-4-5-11-22)20-19(24)21-17(16)13-6-8-14(25-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24) |
InChI Key |
HRFSKVBKHYEOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCCC3 |
Origin of Product |
United States |
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